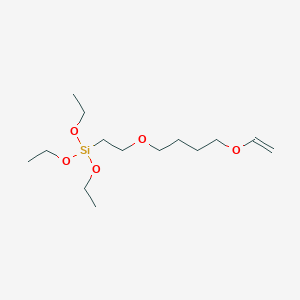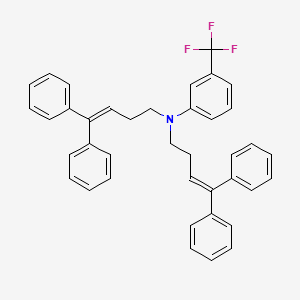
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted benzenamines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of trifluoromethyl and diphenyl groups in its structure suggests potential unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzenamine Core: Starting with aniline, various substituents can be introduced through electrophilic aromatic substitution reactions.
Introduction of Diphenylbutenyl Groups: The diphenylbutenyl groups can be attached via Friedel-Crafts alkylation or similar reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- would depend on its specific interactions with molecular targets. Potential pathways could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N,N-diphenyl-: Lacks the butenyl and trifluoromethyl groups.
Benzenamine, N,N-bis(4-butenyl)-: Lacks the diphenyl and trifluoromethyl groups.
Benzenamine, N,N-bis(4,4-diphenyl)-: Lacks the butenyl and trifluoromethyl groups.
Uniqueness
The presence of both diphenylbutenyl and trifluoromethyl groups in Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- makes it unique compared to other similar compounds. These groups can impart distinct chemical properties and reactivity, making it valuable for specific applications.
Propriétés
Numéro CAS |
501078-01-9 |
|---|---|
Formule moléculaire |
C39H34F3N |
Poids moléculaire |
573.7 g/mol |
Nom IUPAC |
N,N-bis(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C39H34F3N/c40-39(41,42)35-24-13-25-36(30-35)43(28-14-26-37(31-16-5-1-6-17-31)32-18-7-2-8-19-32)29-15-27-38(33-20-9-3-10-21-33)34-22-11-4-12-23-34/h1-13,16-27,30H,14-15,28-29H2 |
Clé InChI |
MWDMGXITELEWPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



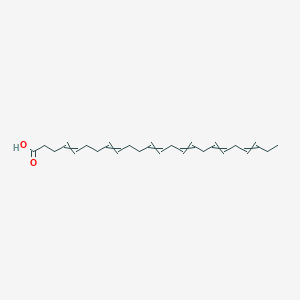
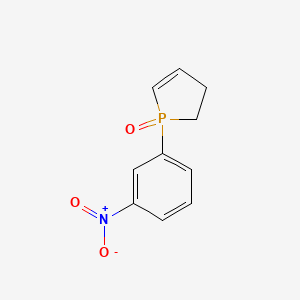
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)

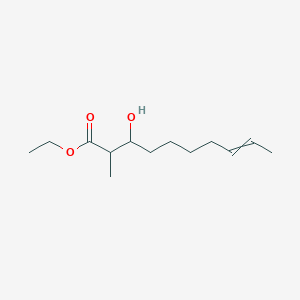


![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
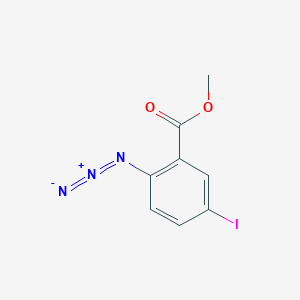
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
